Win-62005, also known by its chemical identifier 152633-54-0, is a compound that has garnered attention for its potential applications in pharmacology, particularly in the modulation of certain biological pathways. This compound is classified as a selective phosphodiesterase inhibitor, which plays a crucial role in various physiological processes by regulating cyclic nucleotide levels.
Win-62005 was initially developed through research aimed at identifying novel compounds with therapeutic potential. The synthesis of this compound involves specific starting materials, including [3,4'-Bipyridine]-5-carboxylic acid and 6-amino-2-methyl- as critical precursors in its formation.
Win-62005 is classified under phosphodiesterase inhibitors. These inhibitors are known to influence the degradation of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important signaling molecules in various biological systems.
The synthesis of Win-62005 involves several steps that utilize organic synthesis techniques. The process begins with the reaction of [3,4'-Bipyridine]-5-carboxylic acid with 6-amino-2-methyl-. This reaction typically requires specific solvents and conditions to ensure optimal yield and purity.
The molecular structure of Win-62005 can be represented by its chemical formula, which reflects its unique arrangement of atoms. The compound exhibits a complex structure that contributes to its biological activity.
Key structural data includes:
Win-62005 undergoes various chemical reactions that are critical to understanding its functionality as a phosphodiesterase inhibitor. These reactions typically involve interactions with target enzymes or substrates within biological systems.
The mechanism by which Win-62005 exerts its effects involves inhibition of phosphodiesterase enzymes. By blocking these enzymes, the compound prevents the breakdown of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby enhancing their signaling pathways.
Research indicates that Win-62005 exhibits a high selectivity for particular phosphodiesterase isoforms, which may correlate with reduced side effects compared to non-selective inhibitors. Quantitative data on inhibition constants (IC₅₀ values) further elucidate its potency.
Win-62005 has potential applications in various fields:
Phosphodiesterases (PDEs) constitute a superfamily of 11 enzyme families (PDE1–PDE11) that hydrolyze the cyclic nucleotides cAMP and cGMP, terminating their signaling cascades. These second messengers regulate critical physiological processes, including vascular tone, cardiac contractility, inflammation, and neurotransmission. PDEs exhibit distinct substrate specificities: PDE4, PDE7, and PDE8 are cAMP-specific; PDE5, PDE6, and PDE9 are cGMP-specific; while PDE1, PDE2, PDE3, PDE10, and PDE11 hydrolyze both nucleotides [7] [8]. Tissue distribution varies significantly—PDE1 is abundant in brain and vascular smooth muscle, PDE3 in cardiovascular tissues and adipocytes, and PDE5 in vascular beds and visceral smooth muscle. This compartmentalization enables precise spatiotemporal control of cyclic nucleotide signaling and positions specific PDEs as therapeutic targets [7] [10].
Table 1: Key PDE Families Relevant to Cardiovascular Physiology
PDE Family | Substrate Specificity | Primary Tissues/Cell Types | Therapeutic Relevance |
---|---|---|---|
PDE1 | cAMP/cGMP | Vascular SMC, Brain, Heart | Cognitive disorders |
PDE2 | cAMP/cGMP | Adrenal cortex, Endothelium | Endothelial dysfunction |
PDE3 | cAMP > cGMP | Cardiomyocytes, Vasculature | Heart failure |
PDE4 | cAMP | Immune cells, Lungs | Inflammatory diseases |
PDE5 | cGMP | Pulmonary vasculature, Corpus cavernosum | Pulmonary hypertension, Erectile dysfunction |
PDE III (now classified as PDE3) exhibits unique kinetics: it hydrolyzes cAMP with high affinity (Km ≈ 0.1–0.8 µM) but also binds cGMP with lower catalytic efficiency, allowing cGMP to act as a competitive inhibitor of cAMP hydrolysis. This "cGMP-inhibitable" characteristic enables cross-talk between cAMP and cGMP pathways [7] [8]. In cardiomyocytes, PDE3 localizes to the sarcoplasmic reticulum and regulates cAMP pools controlling calcium handling. Inhibition elevates cAMP, activating protein kinase A (PKA), which phosphorylates:
The first-generation PDE inhibitors were nonselective xanthines (e.g., theophylline). In the 1980s, efforts to develop cardiotonic agents yielded bipyridine derivatives like amrinone and milrinone—prototypical PDE3 inhibitors with positive inotropic and vasodilatory effects [4] [6]. Milrinone’s clinical limitations (arrhythmias, mortality risk in chronic heart failure) spurred second-generation compounds. Structural refinements focused on heterocycle-phenyl-imidazole (H-P-I) motifs that mimic cAMP’s anti-conformation, enhancing potency and selectivity. This yielded "WIN" compounds, including Win-62005, designed as fused pyridinone derivatives of milrinone with optimized pharmacodynamics [2] [3] [6].
Win-62005 (5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one) emerged from systematic structure-activity studies at Winthrop Laboratories. Classified as a potent, selective PDE3 inhibitor, its fused imidazopyridinone core incorporates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7